molecular formula C10H9Br2N3O B6344592 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole CAS No. 1240567-82-1

3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole

Cat. No.: B6344592
CAS No.: 1240567-82-1
M. Wt: 347.01 g/mol
InChI Key: OBQJQFLNLACLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole (CAS 1240567-82-1) is a high-purity chemical reagent designed for advanced research applications. With the molecular formula C 10 H 9 Br 2 N 3 O and a molecular weight of 247.243 g/mol, this compound is a brominated derivative of the 1,2,4-triazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . The 1,2,4-triazole core is of significant research interest due to its wide range of biological activities. This specific derivative serves as a valuable building block in the synthesis and exploration of novel compounds with potential pharmacological properties, particularly for use in biological activity screening . Researchers utilize this compound and its analogs in projects aimed at developing new antifungal agents , as the 1,2,4-triazole moiety is a key component of many commercial fungicides and pharmaceutical drugs that inhibit fungal ergosterol biosynthesis . Beyond antifungals, the broader class of 1,2,4-triazole compounds has demonstrated antibacterial, anticancer, anticonvulsant, and antiviral activities in scientific studies, making them a versatile focus for drug discovery and development . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-(2-phenoxyethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c11-9-13-10(12)15(14-9)6-7-16-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQJQFLNLACLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization of 1,2,4 Triazole Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the connectivity, functional groups, and molecular weight of a compound like 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole .

NMR spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. Although specific spectral data for This compound are not published, its expected NMR signatures can be predicted based on its constituent parts: the dibrominated triazole ring and the phenoxyethyl side chain.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding exclusively to the 1-(2-phenoxyethyl) substituent.

The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between δ 6.9 and 7.4 ppm.

The two methylene (B1212753) groups (-CH₂-) of the ethyl linker would likely appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the triazole nitrogen (N-CH₂) would be expected around δ 4.2-4.5 ppm, while the methylene group attached to the phenoxy oxygen (O-CH₂) would appear slightly more upfield, around δ 4.0-4.3 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule.

The two carbon atoms of the 1,2,4-triazole (B32235) ring directly bonded to bromine atoms (C3 and C5) are expected to be significantly deshielded, with predicted chemical shifts in the range of δ 140-155 ppm.

The carbons of the phenoxyethyl group would have characteristic shifts: the ipso-carbon of the phenyl ring attached to the ether oxygen would be downfield (around δ 158 ppm), with other aromatic carbons appearing between δ 115 and 130 ppm. The methylene carbons would resonate in the δ 45-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazole C3-Br, C5-Br - 140 - 155
Phenyl C-H 6.9 - 7.4 115 - 130
Phenyl C-O - ~158
N-CH₂ 4.2 - 4.5 45 - 55
O-CH₂ 4.0 - 4.3 60 - 70

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of This compound would be expected to display several characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of the phenyl group.

Aliphatic C-H stretching: Below 3000 cm⁻¹, corresponding to the methylene groups of the ethyl linker.

C=N and N=N stretching: In the 1400-1600 cm⁻¹ region, which are diagnostic features of the 1,2,4-triazole ring.

C-O-C stretching: Strong absorptions from the aryl-alkyl ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3050 - 3150
Aliphatic C-H stretch 2850 - 2960
C=N / N=N stretch 1400 - 1600
Asymmetric C-O-C 1200 - 1250
Symmetric C-O-C 1000 - 1050
C-Br stretch 500 - 700

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For This compound (molecular formula: C₁₀H₉Br₂N₃O), the mass spectrum would exhibit a distinctive molecular ion peak cluster.

Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion ([M]⁺) would appear as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. The fragmentation pathways would likely involve the cleavage of the phenoxyethyl side chain. Common fragmentation would involve the loss of the phenoxy group (C₆H₅O•) or the entire phenoxyethyl side chain.

Solid-State Structural Determination via X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for This compound has not been reported, the structure of the parent compound, 3,5-Dibromo-1,2,4-triazole , provides valuable insight. This parent compound crystallizes in the hexagonal space group P6₂c and forms planar molecules connected through hydrogen bonds. The bromine atoms influence the ring angles, with the N(2)–C(3)−N(4) and N(4)-C(5)−N(1) angles being larger than other angles in the triazole ring.

The introduction of the bulky 1-(2-phenoxyethyl) substituent would significantly alter the crystal packing. The substituent would likely disrupt the planar hydrogen-bonded layers seen in the parent compound, leading to a more complex three-dimensional packing arrangement, potentially stabilized by weaker C-H···N or C-H···π interactions. Determining the precise crystal structure would require experimental X-ray diffraction analysis.

Table 3: Crystallographic Data for the Related Compound 3,5-Dibromo-1,2,4-triazole

Parameter Value
Chemical Formula C₂HBr₂N₃
Crystal System Hexagonal
Space Group P6₂c
a (Å) 11.697(2)
c (Å) 6.791(2)
Key Feature Planar molecules connected via hydrogen bonds

Tautomeric Equilibrium Studies in 1,2,4-Triazoles and their Impact on Chemical Reactivity and Biological Activity

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic systems, including 1,2,4-triazoles. Unsubstituted 1,2,4-triazole can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. This equilibrium is crucial as it affects the molecule's chemical reactivity, hydrogen bonding capacity, and ability to interact with biological targets like enzymes and receptors.

In the case of This compound , the presence of the 2-phenoxyethyl substituent at the N1 position locks the molecule into the 1H-tautomeric form. The substitution prevents the proton migration necessary to form the 4H tautomer.

This fixed tautomeric state has significant implications:

Chemical Reactivity: The electronic distribution of the ring is fixed, and electrophilic substitution, if it were to occur, would be directed to the remaining nitrogen atoms (N2 or N4), though the ring is generally electron-deficient. The fixed structure eliminates ambiguity in reactions involving the triazole ring nitrogens.

Biological Activity: The molecule's shape and hydrogen bonding potential are well-defined. It can act as a hydrogen bond acceptor at the N2 and N4 positions but cannot act as a hydrogen bond donor from the triazole ring itself. This specific arrangement of hydrogen bond acceptors is critical for its interaction with biological macromolecules, influencing its potential pharmacological profile. The study of tautomeric phenomena is vital for understanding the interaction of triazole-based drugs with biomolecules.

In Vitro Biological Activity Spectrum of 3,5 Dibromo 1 2 Phenoxyethyl 1h 1,2,4 Triazole and Its Derivatives

Broad-Spectrum Pharmacological Potential of Substituted 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutically important agents. nih.gov These derivatives are recognized for their broad spectrum of pharmacological activities, which has attracted considerable interest in medicinal chemistry. bohrium.comnih.gov The five-membered heterocyclic ring containing three nitrogen atoms is a key structural feature in many synthetic compounds with extended therapeutic efficacy. nih.gov

Research has demonstrated that modifications to the 1,2,4-triazole core can lead to a diverse range of biological activities. These include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, and antimalarial properties. nih.gov The versatility of the triazole ring is partly due to its ability to act as a bioisostere of amide, ester, and carboxylic acid groups, which allows it to interact with various biological targets. nuft.edu.ua Furthermore, 1,2,4-triazole derivatives often exhibit favorable pharmacokinetic properties and resistance to metabolic degradation. nuft.edu.ua The wide-ranging potential of these compounds has made them a focus for the development of new therapeutic agents.

In Vitro Assessment of Antifungal Efficacy

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents, with several compounds in this class being used clinically. researchgate.netujmm.org.ua The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. ekb.eg

Numerous studies have reported the in vitro antifungal activity of novel 1,2,4-triazole derivatives against a variety of pathogenic fungi. For instance, some synthesized Schiff bases of 1,2,4-triazole have shown significant activity against Microsporum gypseum, with some derivatives exhibiting antifungal effects superior to the standard drug ketoconazole. nih.gov Other research has focused on developing fluconazole (B54011) analogs, with some new derivatives showing excellent activity against Candida albicans. researchgate.net The antifungal activity is often influenced by the nature and position of substituents on the triazole ring and its associated side chains. nih.gov For example, certain derivatives with specific halogenated phenyl groups have demonstrated potent antifungal efficacy. ekb.eg

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Fungal Strain Activity (MIC in µg/mL) Reference
5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Candida albicans 0.39 ekb.eg
1,2,4-Triazole-thiazolidin-4-ones with 2-Br substituent Candida albicans 200 ekb.eg
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum Superior to ketoconazole nih.gov
Triazole derivatives with γ-lactam Cryptococcus neoformans Moderate activity nih.gov

This table is for illustrative purposes and includes data for various 1,2,4-triazole derivatives, not specifically for 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole.

In Vitro Evaluation of Antibacterial Activities Against Diverse Pathogens

The 1,2,4-triazole scaffold has also been extensively explored for its antibacterial potential. nih.gov The global issue of antibiotic resistance has driven the search for new and effective antimicrobial agents, and 1,2,4-triazole derivatives have emerged as a promising class of compounds. nih.gov

Various synthetic strategies have been employed to generate novel 1,2,4-triazole derivatives with antibacterial activity. Studies have shown that some S-substituted 1,2,4-triazole-3-thione derivatives exhibit inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov Similarly, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy comparable or superior to streptomycin (B1217042). nih.gov The antibacterial spectrum and potency of these derivatives are highly dependent on their structural features. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC in µg/mL) Reference
Schiff bases of 1,2,4-triazole S. aureus, B. subtilis, E. coli, P. aeruginosa 3.125 nih.gov
Ofloxacin analogues with 1,2,4-triazole S. aureus, S. epidermis, B. subtilis, E. coli 0.25 - 1 nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Staphylococcus aureus Superior to streptomycin for some derivatives nih.gov

This table is for illustrative purposes and includes data for various 1,2,4-triazole derivatives, not specifically for this compound.

Antiproliferative and Anticancer Activity in Various Cell Lines

In addition to their antimicrobial properties, 1,2,4-triazole derivatives have garnered significant attention for their potential as anticancer agents. isres.orgzsmu.edu.uaresearchgate.net The triazole ring is a component of several FDA-approved anticancer drugs, highlighting its importance in oncology drug development. researchgate.net

The anticancer activity of these compounds is often attributed to their ability to inhibit various enzymes and pathways crucial for cancer cell proliferation and survival. nih.govresearchgate.net For example, some 1,2,4-triazole derivatives have been shown to inhibit tyrosine kinases, which are key regulators of cell growth and differentiation. nih.gov In vitro studies have demonstrated the antiproliferative effects of various 1,2,4-triazole derivatives against a range of human cancer cell lines, including breast, colon, and lung cancer. nih.govisres.org The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Cancer Cell Line Activity (IC50 in µM) Reference
Diarylurea derivatives with triazole HT-29, H460, MDA-MB-231 0.85 - 1.54 nih.gov
1,2,4-triazole containing hydrazide-hydrazones PC-3, DU-145, LNCaP 26.0 - 48.8 nih.gov
Thiazolo[3,2-b] nuft.edu.uaekb.egnih.gov-triazoles Various (NCI 60 panel) Promising activity nih.gov

This table is for illustrative purposes and includes data for various 1,2,4-triazole derivatives, not specifically for this compound.

In Vitro Enzyme Inhibition Studies and Receptor Binding Assays

The pharmacological effects of 1,2,4-triazole derivatives are often mediated by their interaction with specific enzymes and receptors.

Targeting Key Enzymes (e.g., Epidermal Growth Factor Receptor (EGFR), Thymidine (B127349) Phosphorylase, Indoleamine 2,3-Dioxygenase)

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy. Several studies have reported the synthesis of 1,2,4-triazole derivatives as EGFR inhibitors. nih.govnih.govacs.org For instance, certain thiazolo[3,2-b] nuft.edu.uaekb.egnih.gov-triazoles have shown promising EGFR inhibitory activity. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site. nih.gov

Thymidine Phosphorylase: This enzyme is overexpressed in many solid tumors and is involved in angiogenesis. bohrium.comnih.gov Inhibition of thymidine phosphorylase is a potential strategy for anticancer drug development. bohrium.comnih.gov A number of 1,2,4-triazole derivatives have been identified as inhibitors of this enzyme, with some exhibiting good inhibitory potential in the micromolar range. bohrium.comnih.gov

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune escape in cancer. frontiersin.orgnih.govnih.gov While some azole compounds have been investigated as IDO1 inhibitors, 1,2,4-triazole-based inhibitors have been less common. acs.org However, some fused thiazolo-1,2,4-triazole derivatives have shown activity against IDO1. acs.org

Other Relevant In Vitro Biological Modulations (e.g., Anti-inflammatory, Antiviral)

Beyond the activities mentioned above, 1,2,4-triazole derivatives have demonstrated other important in vitro biological effects.

Anti-inflammatory Activity: Several classes of 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Some of these compounds have shown the ability to modulate the production of inflammatory cytokines. For example, certain derivatives have been found to affect the production of TNF-α, IL-6, and IL-10 by human peripheral blood mononuclear cells (PBMCs), with some showing effects comparable to ibuprofen. nih.gov

Antiviral Activity: The 1,2,4-triazole ring is a core component of the antiviral drug ribavirin, which is active against a range of RNA and DNA viruses. nuft.edu.uanih.govbohrium.com This has spurred research into new 1,2,4-triazole derivatives with potential antiviral activity against various viruses, including herpes simplex virus and influenza A. nih.govbohrium.com The antiviral properties are often linked to the structural similarity of these derivatives to natural nucleosides. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidating the Role of the 3,5-Dibromo Substitution in the Biological Activity of 1,2,4-Triazole (B32235) Derivatives

The presence of bromine atoms at the 3 and 5 positions of the 1,2,4-triazole ring is a key determinant of the biological activity of this class of compounds. Halogenation, in general, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. The introduction of bromine can influence several physicochemical properties, including lipophilicity, electronic character, and metabolic stability, all of which can impact the compound's pharmacokinetic and pharmacodynamic profiles.

Research on various 1,2,4-triazole derivatives has demonstrated that the presence and position of halogen substituents can significantly modulate their biological activities, which span antifungal, antibacterial, and anticancer effects. For instance, studies have shown that brominated physchemres.orgscispace.comtandfonline.comtriazolo[1,5-a]pyridine derivatives exhibit pronounced antioxidant properties. researchgate.net In the context of antifungal agents, the introduction of a bromine atom on a phenyl ring attached to a triazole core has been associated with notable activity against Candida albicans. ekb.eg Specifically, a derivative with a bromine atom at the second position of a phenyl ring demonstrated significant inhibitory effects. ekb.eg Furthermore, SAR studies on a series of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives revealed that an analogue with a bromine substituent displayed excellent potency against a range of fungal strains. nih.gov

The 3,5-dibromo substitution on the 1,2,4-triazole ring in the target compound likely contributes to its biological activity through several mechanisms:

Increased Lipophilicity : The two bromine atoms significantly increase the lipophilicity of the triazole core. This can enhance the molecule's ability to cross biological membranes, such as the cell walls of fungi or bacteria, thereby improving its access to intracellular targets.

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density distribution of the triazole ring. This can influence the compound's ability to participate in crucial interactions with biological macromolecules, such as hydrogen bonding or π-π stacking.

Steric Hindrance : The bulky bromine atoms can provide steric hindrance, which may either promote a favorable binding conformation or prevent unwanted metabolic degradation of the molecule, thus prolonging its biological half-life.

While direct comparative studies on 3,5-dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole versus its non-brominated or mono-brominated counterparts are not extensively detailed in the available literature, the collective evidence from related brominated 1,2,4-triazole derivatives strongly suggests that the 3,5-dibromo substitution plays a pivotal role in defining its biological activity profile.

Influence of the N1-Phenoxyethyl Substituent on Pharmacological Profiles and Target Interactions

The phenoxyethyl group consists of a flexible ethyl linker connecting the triazole core to a terminal phenyl ring. This combination of flexibility and aromaticity allows for a range of potential interactions with a biological target. The ether linkage provides a degree of rotational freedom, enabling the phenyl ring to adopt an optimal orientation within a binding pocket.

SAR studies on various N1-substituted 1,2,4-triazole derivatives have highlighted the importance of this position for biological activity. For example, in a series of antifungal triazole derivatives, modifications to the N1 substituent have been shown to significantly impact their potency and spectrum of activity. The presence of an aromatic or heteroaromatic ring at this position is often crucial for achieving high affinity for the target enzyme, such as lanosterol (B1674476) 14α-demethylase in fungi.

The phenoxyethyl substituent in the target compound can contribute to its pharmacological profile in the following ways:

Hydrophobic Interactions : The terminal phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site of a target protein, which is a common feature in drug-receptor binding.

π-π Stacking : The aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Conformational Flexibility : The ethyl linker provides conformational flexibility, allowing the phenoxy group to orient itself favorably to maximize its interactions with the target, thereby enhancing binding affinity.

Systematic SAR Studies on Diverse 1,2,4-Triazole Derivatives and their Functional Groups

Systematic SAR studies on a wide array of 1,2,4-triazole derivatives have provided a wealth of information regarding the influence of various functional groups on their biological activities. The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for a diverse range of biologically active compounds. nih.govnih.gov These studies have explored modifications at different positions of the triazole ring (N1, C3, and C5) as well as the impact of various substituents.

A general consensus from numerous SAR studies is that the biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. For instance, in the realm of antifungal agents, the N1 substituent is crucial for potent activity, with bulky and hydrophobic groups often being favored. The C3 position can tolerate a variety of substituents, which can be modified to fine-tune the compound's spectrum of activity and pharmacokinetic properties. The C5 position is also amenable to substitution, and modifications here can influence the compound's interaction with the target enzyme.

The following table summarizes the general SAR findings for different functional groups on the 1,2,4-triazole ring based on a review of the literature on various derivatives:

Position of SubstitutionType of Functional GroupGeneral Influence on Biological Activity
N1 Alkyl, Aryl, HeteroarylCrucial for target recognition and binding affinity. Bulky and lipophilic groups often enhance antifungal activity.
C3 Thiol/Thione, Aryl, HeteroarylCan modulate the spectrum of activity. Thiol/thione groups are common in compounds with antimicrobial and anticancer properties.
C5 Halogens, Alkyl, ArylCan influence lipophilicity and metabolic stability. Halogenation can enhance potency.

For example, a review of antifungal 1,2,4-triazole derivatives highlights that the presence of a 2,4-difluorophenyl group attached to a tertiary alcohol and the 1H-1,2,4-triazol-1-ylmethyl moiety are common features of potent antifungal agents. nih.gov In the context of antibacterial agents, the introduction of a phenoxy moiety at the para-position of a phenyl ring attached to the triazole core has been shown to result in broad-spectrum antibacterial activity. nih.gov

These systematic SAR studies provide a valuable framework for understanding the potential biological activities of this compound and for designing new derivatives with improved therapeutic properties.

Application of QSAR Methodologies for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. Numerous QSAR studies have been successfully applied to 1,2,4-triazole derivatives to model and predict their antifungal and anticancer activities. physchemres.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

In the context of antifungal 1,2,4-triazoles, QSAR models have been developed to predict their inhibitory activity against various fungal species, such as Candida albicans. tandfonline.comnih.gov These models often use a combination of physicochemical, electronic, and topological descriptors to correlate with the observed biological activity. For example, a 2D-QSAR study on a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols successfully developed a model to predict their fungicidal action against Candida albicans. nih.gov Similarly, 3D-QSAR models have been established for triazole Schiff base compounds to predict their inhibitory effects on Fusarium graminearum. nih.gov

For anticancer applications, QSAR studies have been employed to model the activity of 1,2,4-triazole derivatives against various cancer cell lines. physchemres.orgscispace.comnih.govresearchgate.netresearchgate.net For instance, 2D-QSAR models were developed for a series of 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity. physchemres.orgscispace.comresearchgate.net These models utilized multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to establish the relationship between molecular descriptors and anticancer activity. physchemres.orgscispace.comresearchgate.net

The development of a robust QSAR model for a series of compounds that includes this compound would involve the following steps:

Data Set Collection : A dataset of 1,2,4-triazole derivatives with their corresponding experimentally determined biological activities (e.g., IC50 or MIC values) is compiled.

Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each compound in the dataset.

Model Development : Statistical methods such as MLR, partial least squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques.

The following table provides a hypothetical example of a data table that could be used in a QSAR study of 1,2,4-triazole derivatives:

CompoundLog(1/IC50)Molecular WeightLogPNumber of H-bond Donors
Derivative 1 5.2350.23.11
Derivative 2 4.8380.53.50
Derivative 3 5.5365.33.31
This compound (To be determined)362.0(To be calculated)0

QSAR methodologies offer a valuable in silico approach to understanding the SAR of this compound and to guide the rational design of new analogues with enhanced biological activity.

Mechanistic Insights into the Biological Action of 1,2,4 Triazole Based Compounds

Molecular Mechanisms of Action in Specific Biological Pathways

There is no available research data detailing the molecular mechanisms of action for 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole in any specific biological pathway.

Cellular Pathway Modulation and Signaling Interventions (e.g., Angiogenesis, Cell Cycle)

There are no published studies on the ability of this compound to modulate cellular pathways or intervene in signaling processes such as angiogenesis or the cell cycle.

Computational Chemistry and Molecular Modeling for 1,2,4 Triazole Research

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Binding Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding mechanism and affinity. pensoft.netresearchgate.net This method is instrumental in screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential drug candidates. researchgate.net For 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole, molecular docking can elucidate how it interacts with the active site of a target protein, a critical step in understanding its potential therapeutic effect.

The process begins with the preparation of the three-dimensional structures of both the ligand (the triazole derivative) and the target protein. The docking simulation then explores various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose using a scoring function. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Studies on similar 1,2,4-triazole (B32235) derivatives have shown that interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues in the target's active site. pensoft.net For instance, in docking studies against thymidine (B127349) phosphorylase, a target in cancer therapy, 1,2,4-triazole compounds have been shown to interact with amino acids like Lys190 through hydrogen bonding and electrostatic interactions. nih.gov It is plausible that the nitrogen atoms of the triazole ring and the oxygen of the phenoxyethyl group in this compound could act as hydrogen bond acceptors, while the phenyl and dibromotriazole rings could engage in hydrophobic and halogen-bonding interactions, respectively.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

Parameter Value Interacting Residues (Hypothetical) Interaction Type
Binding Affinity (kcal/mol) -8.5 LYS78 Hydrogen Bond
Estimated Kᵢ (nM) 85.2 LEU130 Hydrophobic
RMSD (Å) 1.75 PHE182 π-π Stacking
TRP95 Halogen Bond (with Br)
VAL65 Hydrophobic

Note: The data in this table is hypothetical and serves to illustrate typical results from a molecular docking study.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. crimsonpublishers.comnih.gov These methods are used to calculate a variety of molecular properties and reactivity descriptors that help in understanding a compound's behavior at an electronic level. acs.orghakon-art.com

For this compound, DFT calculations can optimize the molecular geometry to its lowest energy state and determine key electronic parameters. crimsonpublishers.com Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. crimsonpublishers.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Other calculated descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This is crucial for predicting sites of interaction with biological macromolecules.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. hakon-art.com These values help quantify the molecule's resistance to deformation of its electron cloud and its tendency to react. acs.org

Table 2: Hypothetical Quantum Chemical Parameters for this compound (Calculated using DFT/B3LYP)

Parameter Description Calculated Value (a.u.)
EHOMO Energy of the Highest Occupied Molecular Orbital -0.254
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.089
Energy Gap (ΔE) LUMO - HOMO Energy 0.165
Hardness (η) (ELUMO - EHOMO) / 2 0.0825
Softness (S) 1 / (2η) 6.06
Electronegativity (χ) -(EHOMO + ELUMO) / 2 0.1715
Dipole Moment (Debye) Measure of molecular polarity 3.15 D

Note: The data in this table is hypothetical, based on typical values for similar heterocyclic compounds, and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. pensoft.netfrontiersin.org

An MD simulation for the this compound-protein complex would typically run for nanoseconds to microseconds. The trajectory generated provides detailed information on the system's dynamic behavior. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD value suggests the complex has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values highlight flexible regions of the protein or ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions.

These analyses confirm whether the binding pose predicted by docking is stable in a simulated physiological environment and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). pensoft.netresearchgate.net

Table 3: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation

Analysis Purpose Typical Observation for a Stable Complex
RMSD Assesses overall structural stability of the complex. Reaches a plateau after an initial equilibration period.
RMSF Identifies flexible regions of the protein and ligand. Low fluctuations in the binding site residues; higher in loops.
Radius of Gyration (Rg) Measures the compactness of the protein. Remains relatively constant, indicating stable folding.
Hydrogen Bonds Quantifies key ligand-receptor interactions. Key hydrogen bonds are maintained for a high percentage of the simulation time.
MM-PBSA/GBSA Calculates a more accurate binding free energy. Provides a final, refined estimation of binding affinity.

In Silico ADME/Tox Prediction and Drug-Likeness Assessment (Methodology Focus)

In the early stages of drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is crucial to avoid late-stage failures. nih.govmarmara.edu.tr In silico tools provide a rapid and efficient methodology for this assessment. springernature.com

The evaluation of this compound would involve using web-based platforms like SwissADME, which compute a range of physicochemical and pharmacokinetic parameters from the molecule's structure. nih.govnih.gov

Key methodologies in this assessment include:

Physicochemical Properties: Calculation of fundamental properties like molecular weight (MW), number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (Log P), which is a measure of lipophilicity. humanjournals.com

Drug-Likeness Rules: These are sets of guidelines used to evaluate whether a compound has properties that would make it a likely orally active drug. The most famous is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has: MW ≤ 500 Da, Log P ≤ 5, ≤ 5 H-bond donors, and ≤ 10 H-bond acceptors. Other rules like Veber's rule (related to rotatable bonds and polar surface area) are also applied. nih.gov

Pharmacokinetic Prediction: Models predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like Cytochrome P450 (CYP) isoforms. The BOILED-Egg model, for instance, provides a graphical prediction of GI absorption and BBB permeation. nih.gov

Bioavailability Radar: This provides a graphical representation of a compound's drug-likeness based on six key physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation). For a compound to be considered "drug-like," its plot should fall entirely within a specified hexagonal area. sciensage.info

Table 4: Illustrative In Silico ADME Profile for this compound

Property/Model Prediction Interpretation
Physicochemical Properties
Molecular Weight 352.02 g/mol Favorable size
Log P (iLOGP) 3.10 Optimal lipophilicity
H-Bond Acceptors 4 Within acceptable range
H-Bond Donors 0 Within acceptable range
Drug-Likeness
Lipinski's Rule 0 Violations Good oral bioavailability predicted
Bioavailability Score 0.55 Good probability of being orally active
Pharmacokinetics
GI Absorption High Likely well-absorbed from the gut
BBB Permeant Yes May cross the blood-brain barrier
P-gp Substrate No Not likely to be removed by efflux pumps
CYP2D6 Inhibitor Yes Potential for drug-drug interactions
Medicinal Chemistry
PAINS Alert 0 alerts No known promiscuous binding fragments
Synthetic Accessibility 3.5 Moderately easy to synthesize

Note: This data is hypothetical and represents typical output from a predictive tool like SwissADME.

Future Perspectives and Translational Research Avenues

Rational Design and Synthesis of Novel 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole Analogs with Enhanced Biological Profiles

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, a systematic approach to analog design can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This involves the strategic modification of its core structure.

Key areas for structural modification include:

Substitution at the Bromine Positions: The bromine atoms at the 3 and 5 positions of the triazole ring are key sites for modification. Replacing one or both bromine atoms with other functional groups such as amino, alkyl, aryl, or different halogen moieties can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.

Modification of the Phenoxyethyl Side Chain: The 2-phenoxyethyl group at the N1 position offers several opportunities for derivatization. Alterations to the phenyl ring, such as the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups), can influence the compound's lipophilicity and binding affinity. Furthermore, modifying the ethyl linker, for instance, by changing its length or introducing conformational constraints, could optimize the compound's orientation within a target's active site.

Bioisosteric Replacement: The triazole ring itself can be considered for bioisosteric replacement with other five-membered heterocycles like imidazole, pyrazole, or oxadiazole to explore different electronic distributions and hydrogen bonding capabilities. nih.gov

The synthesis of these novel analogs would likely follow multi-step reaction protocols. chemmethod.com A general synthetic approach could start from a substituted 1,2,4-triazole (B32235) precursor, followed by the introduction of the desired side chains and functional groups. nih.gov Techniques such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) could be employed for the efficient synthesis of a diverse library of analogs. chemijournal.com

A hypothetical design and synthesis strategy for novel analogs is presented below:

Analog Series Design Rationale Potential Synthetic Route Desired Biological Profile Enhancement
Series A: Phenyl Ring Substitution To explore the effect of electronic properties on activity.Suzuki or Buchwald-Hartwig coupling reactions on a brominated precursor.Increased potency and selectivity.
Series B: Linker Modification To optimize spatial orientation and flexibility.Synthesis of various N-alkylating agents with different linker lengths and functionalities.Improved binding affinity and pharmacokinetic properties.
Series C: Triazole Core Modification To investigate the importance of the triazole scaffold.De novo synthesis of alternative heterocyclic cores.Novel mechanism of action or improved safety profile.

Exploration of Emerging Biological Targets and Therapeutic Areas for Triazole-Based Compounds

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net While the specific biological profile of this compound is not extensively documented, the known activities of related compounds provide a roadmap for future investigations.

Emerging biological targets for triazole-based compounds that could be explored for analogs of this compound include:

Enzyme Inhibition: Many triazole-containing drugs exert their effects by inhibiting specific enzymes. For instance, antifungal triazoles like fluconazole (B54011) target lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. chemijournal.com Novel analogs could be screened against a panel of clinically relevant enzymes, such as kinases, proteases, and histone deacetylases, which are implicated in cancer and other diseases. nih.gov

Receptor Modulation: Triazole derivatives can also act as modulators of various receptors. For example, certain triazoles have shown activity at G-protein coupled receptors (GPCRs) and nuclear hormone receptors. Screening new analogs against a battery of receptors could uncover novel therapeutic applications in areas like metabolic disorders and neurodegenerative diseases.

Protein-Protein Interaction Inhibition: The disruption of protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. The rigid triazole scaffold can serve as a template for designing molecules that can mimic key binding motifs and disrupt disease-relevant PPIs.

Potential therapeutic areas for newly designed analogs include:

Oncology: The anticancer potential of 1,2,4-triazole derivatives is well-established. researchgate.net Novel compounds could be evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit key oncogenic pathways. nih.govrsc.org

Infectious Diseases: Given the prevalence of antifungal and antibacterial triazoles, new analogs should be tested against a broad spectrum of pathogenic fungi and bacteria, including drug-resistant strains. nih.gov

Inflammatory Disorders: Some triazole derivatives have demonstrated anti-inflammatory activity. researchgate.net Future research could focus on their potential to modulate inflammatory pathways for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.

Development of Advanced and Sustainable Synthetic Strategies for Scalable Production

The translation of a promising compound from the laboratory to the clinic requires a synthetic route that is not only efficient but also scalable and sustainable. Traditional methods for the synthesis of heterocyclic compounds often involve harsh reaction conditions, toxic reagents, and multiple purification steps, leading to significant waste generation.

Advanced and sustainable synthetic strategies that could be applied to the scalable production of this compound and its analogs include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgrsc.org This technique could be particularly beneficial for key steps in the synthesis of triazole derivatives.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of triazole intermediates or the final products could be adapted to a flow chemistry setup.

A comparison of synthetic methodologies is provided in the table below:

Methodology Advantages Challenges Applicability to Triazole Synthesis
Conventional Batch Synthesis Well-established and widely used.Often requires long reaction times, high temperatures, and can generate significant waste.Suitable for initial lab-scale synthesis.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, and improved purity. rsc.orgresearchgate.netScalability can be a challenge for some microwave reactors.Ideal for rapid library synthesis and optimization of reaction conditions.
Flow Chemistry Enhanced safety, precise control over reaction parameters, and seamless scalability.Requires specialized equipment and process development.Well-suited for the large-scale, continuous production of a target compound.
Green Chemistry Approaches Reduced environmental impact, use of safer reagents and solvents, and improved atom economy. nih.govMay require significant research and development to replace established methods.A crucial consideration for the long-term, sustainable manufacturing of any pharmaceutical agent.

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in the Discovery and Optimization of Novel Triazole Compounds

The integration of computational tools has revolutionized the drug discovery process, enabling the rapid analysis of large datasets and the prediction of molecular properties. Cheminformatics, machine learning (ML), and artificial intelligence (AI) can significantly accelerate the discovery and optimization of novel triazole compounds. nih.gov

Applications of these computational approaches include:

Virtual Screening: Large virtual libraries of triazole derivatives can be screened against the three-dimensional structure of a biological target using molecular docking simulations. nih.govnih.gov This can help to identify promising hit compounds for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of newly designed analogs and to guide the optimization of lead compounds. mdpi.com

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models can be trained to predict these properties from the chemical structure, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

De Novo Drug Design: AI-powered algorithms can generate novel molecular structures with desired properties. These generative models can explore a vast chemical space to propose new triazole-based compounds that are predicted to be active against a specific target.

The workflow for integrating computational methods in the discovery of novel triazole compounds is outlined below:

Step Computational Method Objective Outcome
1. Target Identification and Validation Bioinformatics and systems biology analysis.To identify and validate a biological target relevant to a specific disease.A validated target for drug discovery.
2. Hit Identification Virtual screening of compound libraries.To identify initial hit compounds that bind to the target.A set of promising hit molecules.
3. Hit-to-Lead Optimization QSAR, molecular dynamics simulations, and ADMET prediction.To optimize the potency, selectivity, and pharmacokinetic properties of the hit compounds.A lead compound with improved properties.
4. De Novo Design AI-based generative models.To design novel compounds with desired activity and properties.A set of novel drug candidates for synthesis and testing.

By embracing these future perspectives and translational research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole?

A common approach involves multi-step reactions starting with functionalized hydrazides or triazole precursors. For example, analogous triazole derivatives are synthesized via refluxing intermediates in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization (e.g., 65% yield for a structurally similar compound) . Key steps include nucleophilic substitution or condensation with phenoxyethyl groups. Post-synthesis purification often employs water-ethanol recrystallization to isolate the product. Confirm purity via HPLC (>98% recommended) and melting point analysis .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and phenoxyethyl integration.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) and detect impurities under optimized mobile-phase conditions .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., molecular formula C10H8Br2N3O\text{C}_{10}\text{H}_8\text{Br}_2\text{N}_3\text{O}) via ESI-MS or MALDI-TOF.
  • Melting Point Analysis: Compare observed values (e.g., 141–143°C for similar triazoles) with literature to assess crystallinity .

Q. What safety protocols are critical for handling this compound?

  • Storage: Keep in airtight containers in dry, ventilated areas away from light. Maintain temperatures below 25°C to prevent decomposition .
  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to mitigate inhalation risks.
  • Emergency Response: For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reactivity, but ethanol or DMF may reduce by-products during condensation .
  • Catalysis: Investigate Lewis acids (e.g., CAN) or Brønsted acids (e.g., glacial acetic acid) to accelerate Schiff base formation or cyclization steps .
  • Temperature Control: Optimize reflux duration (e.g., 4–18 hours) to balance conversion and thermal stability .
  • By-Product Analysis: Use TLC or GC-MS to monitor intermediates and adjust stoichiometry .

Q. How can computational modeling elucidate the electronic and steric effects of bromine substituents?

  • DFT Calculations: Simulate molecular orbitals to predict electrophilic/nucleophilic sites for further functionalization.
  • Molecular Dynamics (MD): Study solvation effects and conformational stability of the phenoxyethyl group.
  • Docking Studies: Explore potential binding interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological applications .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Comparative Assays: Replicate studies using standardized protocols (e.g., MTT for cytotoxicity, TAC/TOS for oxidative stress) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., bromine vs. nitro groups) with bioactivity trends.
  • Meta-Analysis: Aggregate data from diverse sources to identify consensus mechanisms (e.g., antimicrobial vs. antitumor profiles) .

Q. How can crystallography clarify the solid-state behavior of this compound?

  • Single-Crystal X-ray Diffraction: Resolve bond lengths and angles to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .
  • Powder XRD: Analyze polymorphism or crystallinity under varying storage conditions.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition pathways .

Methodological Resources

  • Experimental Design: Follow IUPAC guidelines for reaction optimization and reproducibility .
  • Data Interpretation: Use software like Gaussian for computational studies or Mercury for crystallographic visualization .
  • Safety Compliance: Adhere to OSHA and institutional protocols for hazardous material management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.